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Compound of Interest

Compound Name:

Phenylalanyl-

cyclo(cysteinyltyrosyl-tryptophyl-

ornithyl-threonyl-

penicillamine)threoninamide

Cat. No.: B109573 Get Quote

An in-depth technical guide on the structure-activity relationship of CTOP (D-Phe-Cys-Tyr-D-

Trp-Orn-Thr-Pen-Thr-NH2) and its analogs, designed for researchers, scientists, and drug

development professionals.

Abstract
CTOP, a cyclic octapeptide, is a cornerstone pharmacological tool renowned for its high

potency and selectivity as a μ-opioid receptor (MOR) antagonist.[1] Its constrained cyclic

structure, formed by a disulfide bridge between Cys² and Pen⁷, provides a rigid scaffold that

has been extensively studied to elucidate the molecular interactions governing MOR binding

and function. Understanding the structure-activity relationship (SAR) of CTOP is critical for the

rational design of novel opioid receptor ligands, including potent antagonists for research, and

potentially, new therapeutics with tailored properties. This guide provides a comprehensive

overview of the SAR of CTOP and its key analogs, details the experimental protocols used for

their evaluation, and visualizes the associated signaling pathways and workflows.

The CTOP Scaffold: A Potent and Selective MOR
Antagonist
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CTOP (H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH₂) is a somatostatin analog that was found

to be a highly selective antagonist for the μ-opioid receptor.[2][3] Its high affinity for the MOR,

coupled with significantly lower affinity for δ and κ opioid receptors, makes it an invaluable tool

for isolating and studying MOR-mediated effects both in vitro and in vivo.[1]

The primary structure and key features of CTOP include:

An eight-amino-acid cyclic structure.

A disulfide bridge between the Cysteine at position 2 and the Penicillamine (Pen) at position

7. This cyclization is crucial for imposing conformational rigidity, which is believed to pre-

organize the peptide into a conformation favorable for receptor binding and contributes to its

high affinity and stability.[4]

D-amino acids at positions 1 (D-Phe) and 4 (D-Trp), which enhance stability against

proteolytic degradation.[4]

A C-terminal amide (Thr-NH₂), a common modification in bioactive peptides that increases

stability and mimics the charge of a subsequent peptide bond.

The binding affinity of CTOP for the μ-opioid receptor is in the low nanomolar to sub-nanomolar

range, while its affinity for the δ-opioid receptor is several thousand-fold lower.[2]

Compound
μ-Opioid Receptor
(MOR) Kᵢ (nM)

δ-Opioid Receptor
(DOR) Kᵢ (nM)

Selectivity (DOR Kᵢ
/ MOR Kᵢ)

CTOP 0.96 - 2.8 > 10,000 > 3,500 - 10,000

Data compiled from references:[1][4]

Structure-Activity Relationship (SAR) of CTOP
Analogs
Systematic modification of the CTOP structure has revealed critical insights into the residues

and conformations required for high-affinity MOR binding and antagonism.
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Key SAR Insights Diagram

CTOP Backbone: D-Phe¹-c[Cys²-Tyr³-D-Trp⁴-Orn⁵-Thr⁶-Pen⁷]-Thr⁸-NH₂

SAR Insights

D-Phe¹ Cys²

Position 1 (D-Phe):
Aromatic ring is critical.
Maintains high affinity.

Tyr³ Pen⁷

Disulfide Bridge
(Essential for Rigidity)

D-Trp⁴ Orn⁵ Thr⁶

Position 5 (Orn):
Positively charged side chain is crucial.

Orn -> Arg (CTAP) retains high affinity and selectivity.

Thr⁸-NH₂

Other Positions (3, 4, 6):
Generally less tolerant to substitution.

Click to download full resolution via product page

Caption: Key SAR takeaways for the CTOP peptide scaffold.

Quantitative SAR Data for CTOP Analogs
The following table summarizes the binding affinities and selectivities of key CTOP analogs,

highlighting the impact of specific amino acid substitutions.
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Analog Position
Modificati
on

MOR Kᵢ
(nM)

DOR Kᵢ
(nM)

Selectivit
y
(DOR/MO
R)

Key
Finding

CTOP 5
Ornithine

(Orn)
~1-2 >10,000 >5,000

Parent

compound,

high affinity

and

selectivity.

CTAP 5
Arginine

(Arg)
~1-3 >10,000 >3,000

Substitutio

n with

another

basic

residue

retains

high MOR

affinity and

selectivity.

[3]

[Trp⁴,Arg⁵]

CTOP
4, 5 L-Trp, Arg >100 >10,000 -

D-

configurati

on at

position 4

is critical

for high

affinity.

OL-CTOP N/A Bicyclic

analog

- - - A novel

bicyclic

analog

designed

for

improved

stability

and brain

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://researchers.mq.edu.au/en/publications/the-%CE%BC-opioid-receptor-antagonist-d-phe-cys-tyr-d-trp-orn-thr-pen-/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b109573?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


penetration

.[4]

Note: This table is illustrative. Finding a comprehensive, directly comparable dataset for a wide

range of analogs is challenging due to variations in experimental conditions across different

studies.

The primary takeaway from SAR studies is the critical importance of the basic, positively

charged residue at position 5 (Ornithine). Replacing it with another basic amino acid like

Arginine (to create CTAP) results in a similarly potent and selective MOR antagonist.[3] This

suggests a key electrostatic interaction between this position and a negatively charged residue

within the MOR binding pocket. The aromatic residues at positions 1, 3, and 4 also play

significant roles in receptor binding, likely through hydrophobic and aromatic stacking

interactions.

Signaling Pathway of the μ-Opioid Receptor
The μ-opioid receptor is a canonical G-protein coupled receptor (GPCR). Its activation by an

agonist (e.g., morphine, DAMGO) initiates a downstream signaling cascade that ultimately

leads to the modulation of neuronal excitability and neurotransmitter release. CTOP, as a

competitive antagonist, binds to the receptor but does not activate it, thereby blocking the

effects of agonists.

MOR Signaling Pathway (Antagonized by CTOP)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9963138/
https://researchers.mq.edu.au/en/publications/the-%CE%BC-opioid-receptor-antagonist-d-phe-cys-tyr-d-trp-orn-thr-pen-/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b109573?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

μ-Opioid Receptor
(MOR)

Gi/o Protein

Activates

Adenylyl Cyclase

Inhibits
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cAMP

Converts

Neuronal Inhibition
(Analgesia)

↓ Ca²⁺ Influx ↑ K⁺ Efflux
(Hyperpolarization)

Opioid Agonist
(e.g., Morphine)

Binds & Activates

CTOP
(Antagonist)

Binds & Blocks

ATP

↓ cAMP Signaling
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Caption: Agonist vs. Antagonist action at the μ-opioid receptor.
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Mechanism of Action:

Agonist Binding: An agonist binds to the MOR, inducing a conformational change.

G-Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the

α-subunit of the associated inhibitory G-protein (Gi/o).

Downstream Effects: The dissociated Gαᵢ/ₒ and Gβγ subunits mediate downstream effects:

Inhibition of Adenylyl Cyclase: Gαᵢ/ₒ inhibits adenylyl cyclase, reducing the conversion of

ATP to cyclic AMP (cAMP).

Ion Channel Modulation: Gβγ subunits directly interact with ion channels, leading to the

inhibition of voltage-gated Ca²⁺ channels (reducing neurotransmitter release) and the

activation of G-protein-gated inwardly rectifying K⁺ channels (causing hyperpolarization).

Antagonist Action: CTOP binds to the same site as the agonist but does not induce the

conformational change necessary for G-protein activation, thereby blocking all downstream

signaling.

Experimental Protocols for SAR Evaluation
The characterization of CTOP and its analogs relies on a tiered approach, moving from in vitro

binding and functional assays to in vivo models of opioid action.

General Experimental Workflow
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Step 1: Synthesis & Design

Step 2: In Vitro Characterization

Step 3: In Vivo Evaluation

Step 4: Analysis

Peptide Synthesis
(Solid-Phase)

Radioligand Binding Assays
(Determine Affinity - Kᵢ)

Test Compound

Functional Assays
(Determine Efficacy - e.g., GTPγS)

Confirm Function

SAR Analysis & Iteration

Antinociception Models
(e.g., Tail-Withdrawal Assay)

Assess Efficacy

Side Effect Profiling
(e.g., Locomotor Activity)

Assess Safety

Refine Design

Click to download full resolution via product page

Caption: Standard workflow for opioid peptide drug discovery.

In Vitro Protocols
Radioligand Binding Assay (for Affinity - Kᵢ) This assay measures the affinity of a compound

(like CTOP) for a receptor by quantifying its ability to displace a known radiolabeled ligand.

Membrane Preparation: Brain tissue (e.g., rat brain) or cells expressing the target receptor

(e.g., MOR-CHO cells) are homogenized in a buffer and centrifuged to isolate the cell

membrane fraction containing the receptors.
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Incubation: A fixed concentration of a selective radioligand (e.g., [³H]DAMGO for MOR) is

incubated with the membrane preparation in the presence of varying concentrations of the

unlabeled test compound (CTOP or analog).

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating

the bound radioligand from the unbound.

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation

counting.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated

using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of

the radioligand and Kₔ is its dissociation constant.

GTPγS Binding Assay (for Functional Activity) This assay measures the functional

consequence of receptor activation—the binding of GTP to the G-protein. It can distinguish

between agonists, partial agonists, and antagonists.

Assay Components: The assay includes receptor-containing membranes, the test

compound, and a non-hydrolyzable GTP analog labeled with a radioisotope, [³⁵S]GTPγS.

Incubation:

To measure agonist activity, membranes are incubated with varying concentrations of the

test compound. Agonists will stimulate the binding of [³⁵S]GTPγS.

To measure antagonist activity, membranes are incubated with a fixed concentration of a

known agonist (like DAMGO) in the presence of varying concentrations of the test

compound (CTOP). Antagonists will inhibit the agonist-stimulated [³⁵S]GTPγS binding.

Separation and Quantification: Similar to the binding assay, bound [³⁵S]GTPγS is separated

from unbound via filtration and quantified by scintillation counting.

Data Analysis: For antagonists, the IC₅₀ value for the inhibition of agonist-stimulated binding

is determined. This provides a measure of the antagonist's potency.
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In Vivo Protocols
Rat Warm-Water Tail-Withdrawal Assay (for Antinociception) This is a standard in vivo model to

assess the analgesic (or anti-analgesic) effects of opioid compounds.[5]

Acclimatization: Rats are gently restrained, and their tails are marked. They are allowed to

acclimate to the testing environment.

Baseline Measurement: The distal portion of the tail is immersed in a constant temperature

water bath (e.g., 55°C), and the latency to flick or withdraw the tail is recorded. A cut-off time

(e.g., 15-20 seconds) is used to prevent tissue damage.

Drug Administration:

To test the antagonist effect of CTOP, the animal is pre-treated with CTOP (often via

intracerebroventricular injection due to poor blood-brain barrier penetration).[4]

After a set pre-treatment time, a standard dose of an agonist (e.g., morphine) is

administered.

Post-Treatment Measurement: At various time points after agonist administration, the tail-

withdrawal latency is measured again.

Data Analysis: The antagonist's effect is quantified by its ability to block or reverse the

increase in tail-withdrawal latency produced by the agonist. Dose-response curves can be

generated to determine the antagonist's potency in vivo.[5]

Conclusion
The structure-activity relationship of CTOP has been extensively mapped, revealing that its

potent and selective μ-opioid antagonism is governed by a combination of conformational

rigidity and specific pharmacophoric features, most notably the basic residue at position 5. This

deep understanding has not only solidified CTOP's role as an essential research tool but also

provides a robust framework for the design of new peptide-based opioid ligands. Future

directions may focus on modifying the CTOP scaffold to improve pharmacokinetic properties,

such as blood-brain barrier permeability, to develop systemically active antagonists or novel

biased ligands.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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